molecular formula FH B1609233 Deuterium fluoride CAS No. 14333-26-7

Deuterium fluoride

Cat. No. B1609233
CAS RN: 14333-26-7
M. Wt: 21.012505 g/mol
InChI Key: KRHYYFGTRYWZRS-DYCDLGHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07875732B2

Procedure details

N-ethyl-N-methoxymethylpyrrolidinium chloride (44.3 g) was mixed with a solution of hydrofluoric acid. N2 was bubbled through the mixture with heating at 60° C. to remove hydrogen chloride and an excess of hydrofluoric acid and obtain 62.10 g of N-ethyl-N-methoxymethylpyrrolidinium fluoride. In 1000 g of 50% aqueous solution of hydrofluoric acid was dissolved 156 g of aluminum hydroxide at room temperature and the mixture was filtered. The filtrate was cooled to obtain 442.76 g of aluminum fluoride nonahydrates. To 46.00 g of the above N-ethyl-N-methoxymethylpyrrolidinium fluoride was added 53.04 g of aluminum fluoride nonahydrates at 50° C. with stirring. N2 was bubbled through the mixture with heating at 130° C. to remove hydrofluoric acid and obtain 45.5 g of the desired product (brown liquid). The product was checked for 1H-NMR and electrical conductivity as in Example 1.
Name
N-ethyl-N-methoxymethylpyrrolidinium chloride
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[CH2:2]([N+:4]1([CH2:9][O:10][CH3:11])[CH2:8][CH2:7][CH2:6][CH2:5]1)[CH3:3].[FH:12]>>[FH:12].[F-:12].[CH2:2]([N+:4]1([CH2:9][O:10][CH3:11])[CH2:8][CH2:7][CH2:6][CH2:5]1)[CH3:3] |f:0.1,4.5|

Inputs

Step One
Name
N-ethyl-N-methoxymethylpyrrolidinium chloride
Quantity
44.3 g
Type
reactant
Smiles
[Cl-].C(C)[N+]1(CCCC1)COC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N2 was bubbled through the mixture
CUSTOM
Type
CUSTOM
Details
to remove hydrogen chloride

Outcomes

Product
Name
Type
product
Smiles
F
Name
Type
product
Smiles
[F-].C(C)[N+]1(CCCC1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 62.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07875732B2

Procedure details

N-ethyl-N-methoxymethylpyrrolidinium chloride (44.3 g) was mixed with a solution of hydrofluoric acid. N2 was bubbled through the mixture with heating at 60° C. to remove hydrogen chloride and an excess of hydrofluoric acid and obtain 62.10 g of N-ethyl-N-methoxymethylpyrrolidinium fluoride. In 1000 g of 50% aqueous solution of hydrofluoric acid was dissolved 156 g of aluminum hydroxide at room temperature and the mixture was filtered. The filtrate was cooled to obtain 442.76 g of aluminum fluoride nonahydrates. To 46.00 g of the above N-ethyl-N-methoxymethylpyrrolidinium fluoride was added 53.04 g of aluminum fluoride nonahydrates at 50° C. with stirring. N2 was bubbled through the mixture with heating at 130° C. to remove hydrofluoric acid and obtain 45.5 g of the desired product (brown liquid). The product was checked for 1H-NMR and electrical conductivity as in Example 1.
Name
N-ethyl-N-methoxymethylpyrrolidinium chloride
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[CH2:2]([N+:4]1([CH2:9][O:10][CH3:11])[CH2:8][CH2:7][CH2:6][CH2:5]1)[CH3:3].[FH:12]>>[FH:12].[F-:12].[CH2:2]([N+:4]1([CH2:9][O:10][CH3:11])[CH2:8][CH2:7][CH2:6][CH2:5]1)[CH3:3] |f:0.1,4.5|

Inputs

Step One
Name
N-ethyl-N-methoxymethylpyrrolidinium chloride
Quantity
44.3 g
Type
reactant
Smiles
[Cl-].C(C)[N+]1(CCCC1)COC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N2 was bubbled through the mixture
CUSTOM
Type
CUSTOM
Details
to remove hydrogen chloride

Outcomes

Product
Name
Type
product
Smiles
F
Name
Type
product
Smiles
[F-].C(C)[N+]1(CCCC1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 62.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.